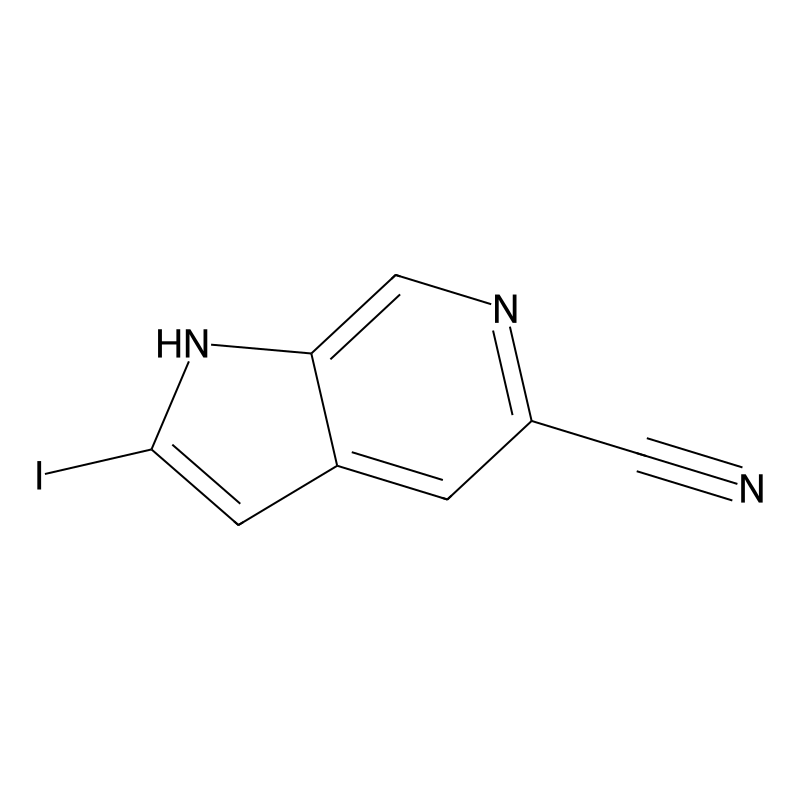5-Cyano-2-iodo-6-azaindole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Cyano-2-iodo-6-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by a unique structure that features a pyridine ring fused with a pyrrole ring. The compound has cyano and iodo substituents at the 5 and 2 positions, respectively, which contribute to its distinct electronic and steric properties. Azaindoles are known for their significant biological activities, making them valuable in medicinal chemistry applications.
- Substitution Reactions: The iodo group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
- Oxidation and Reduction Reactions: The compound can undergo oxidation with agents such as potassium permanganate or hydrogen peroxide, and reduction using sodium borohydride or lithium aluminum hydride.
- Coupling Reactions: Palladium-catalyzed coupling reactions are utilized to form new carbon-carbon or carbon-heteroatom bonds, enhancing the compound's utility in synthesizing complex molecules.
The biological activity of 5-Cyano-2-iodo-6-azaindole is notable, particularly in the context of kinase inhibition. Azaindole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. The presence of both cyano and iodo substituents may enhance its binding affinity and selectivity towards specific kinases, making it a candidate for drug development .
The synthesis of 5-Cyano-2-iodo-6-azaindole can be achieved through several methods:
- Palladium-Catalyzed Intramolecular Heck Reaction: This method involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid, leading to the formation of the azaindole framework.
- Nucleophilic Substitution: The introduction of the cyano group can be accomplished through nucleophilic substitution reactions using cyanide sources.
- Optimization for Industrial Production: Large-scale synthesis often employs optimized reaction conditions, including controlled environments and palladium catalysts, to ensure high yield and purity .
5-Cyano-2-iodo-6-azaindole has several applications in medicinal chemistry:
- Kinase Inhibitors: Due to its structural properties, it is explored as a potential kinase inhibitor, contributing to drug discovery efforts aimed at treating various diseases.
- Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex azaindole derivatives with tailored biological activities .
Studies on the interactions of 5-Cyano-2-iodo-6-azaindole with biological targets reveal its potential efficacy as a kinase inhibitor. The unique combination of cyano and iodo groups facilitates strong interactions with protein active sites, which can modulate enzyme activity. Docking studies have predicted favorable binding modes within kinase ATP active sites, indicating its promise in therapeutic applications .
Several compounds share structural similarities with 5-Cyano-2-iodo-6-azaindole. Here are some notable examples:
| Compound Name | Key Features | Differences |
|---|---|---|
| 5-Cyano-2-azaindole | Lacks iodo substituent | Similar biological activities |
| 2-Iodo-6-azaindole | Lacks cyano group | Retains iodo substituent |
| 5-Bromo-2-iodo-6-azaindole | Contains bromo instead of cyano | Similar structure but different reactivity |
| 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole | Contains phenylsulphonyl group | Additional functional group affects reactivity |
Uniqueness
The uniqueness of 5-Cyano-2-iodo-6-azaindole lies in its dual substitution pattern (cyano and iodo), which imparts distinct electronic characteristics that enhance its utility in medicinal chemistry compared to other similar compounds. This combination allows for specific interactions with molecular targets, making it a promising candidate for further research and development in therapeutic applications .








